5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a piperazine ring, and a pyrazolopyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring could be introduced using a reaction like the Paal-Knorr synthesis, while the piperazine ring could be formed using a reaction like the Mannich reaction . The pyrazolopyridine ring could be formed using methods described in the literature .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The furan ring is a five-membered ring with an oxygen atom, the piperazine ring is a six-membered ring with two nitrogen atoms, and the pyrazolopyridine ring is a fused ring system containing several nitrogen atoms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of several functional groups means that it could potentially undergo a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the presence of polar functional groups, while its melting and boiling points would depend on the size and shape of the molecule .Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of novel heterocyclic compounds incorporating structures similar to the mentioned compound has been widely explored for their potential in pharmaceutical applications. For instance, novel conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors have been prepared, indicating the potential for antipsychotic drugs (Raviña et al., 2000). Similarly, the synthesis of complex heterocycles, such as pyrazolo[5,1-c]triazines and pyridopsoralens, through various chemical reactions, has been reported, highlighting the compound's relevance in the synthesis of pharmacologically active molecules (Abdelhamid et al., 2012; Sanad & Mekky, 2018).
Pharmacological Evaluation
Compounds with structures similar to the given chemical have been evaluated for their pharmacological activities. For example, the design, synthesis, and evaluation of novel derivatives for antidepressant and antianxiety activities have been conducted, showcasing the potential therapeutic applications of these compounds (Kumar et al., 2017). Additionally, antimicrobial activities of azole derivatives have been investigated, further emphasizing the compound's relevance in developing new antimicrobial agents (Başoğlu et al., 2013).
Molecular Structure Investigations
Studies have also focused on the molecular structure investigations of derivatives incorporating similar motifs, employing techniques such as X-ray crystallography, DFT calculations, and Hirshfeld analysis. These studies provide insights into the molecular packing and electronic properties of these compounds, which are crucial for understanding their interaction with biological targets (Shawish et al., 2021).
Anticancer and Antiangiogenic Effects
The anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives against transplantable mouse tumors have been explored, demonstrating significant inhibition of tumor growth and angiogenesis. This research area highlights the compound's potential in cancer therapy (Chandrappa et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-15-19-20(29)17(14-24-21(19)28(25-15)16-6-3-2-4-7-16)22(30)26-9-11-27(12-10-26)23(31)18-8-5-13-32-18/h2-8,13-14H,9-12H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKSOOFWMGRZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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